molecular formula C17H30ClNO B109582 ly 231617 CAS No. 141545-89-3

ly 231617

Cat. No.: B109582
CAS No.: 141545-89-3
M. Wt: 299.9 g/mol
InChI Key: SIWZKGFBUXQFDK-UHFFFAOYSA-N
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Description

ly 231617 is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to stabilize products against oxidative degradation. The compound is characterized by its phenolic structure, which is substituted with bulky tert-butyl groups and an ethylaminomethyl group, enhancing its stability and reactivity.

Mechanism of Action

Target of Action

LY231617, also known as 2,6-ditert-butyl-4-(ethylaminomethyl)phenol hydrochloride, is primarily targeted towards lipids . It acts as a lipid inhibitor, which means it interferes with the function of lipids in the body .

Mode of Action

LY231617 is a potent antioxidant that readily crosses the blood-brain barrier . It has been shown to attenuate H2O2 toxicity to hippocampal cultures . This suggests that LY231617 may interact with its targets by neutralizing reactive oxygen species, thereby reducing oxidative stress .

Biochemical Pathways

It has been shown to attenuate 8-isoprostane production and glutathione depletion . These are key components of the oxidative stress pathway, suggesting that LY231617 may exert its effects by modulating this pathway.

Pharmacokinetics

It has been shown to cross the blood-brain barrier, which is crucial for its neuroprotective effects . This suggests that LY231617 has good bioavailability in the brain.

Result of Action

LY231617 has been shown to reduce global ischemic neuronal injury in rat models . It significantly protected both the hippocampus and striatum from 30 minutes of four-vessel occlusion . This suggests that LY231617 can have a protective effect on neurons under conditions of oxidative stress.

Action Environment

The action of LY231617 is influenced by the environment in which it is administered. For example, in a study where LY231617 was administered five hours following middle cerebral artery (MCA) occlusion in rats, it resulted in a significant amelioration at seven hours post MCA occlusion . This suggests that the timing of administration and the physiological state of the organism can influence the efficacy of LY231617.

Biochemical Analysis

Biochemical Properties

2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride has been shown to interact with various enzymes and proteins. For instance, it is metabolized by cytochrome P-450’s in mouse liver and lung along three pathways .

Cellular Effects

This compound has been shown to produce a variety of effects in animals. For example, it has been found to cause lung injury and promote tumors in mice . It also influences cell function by inducing DNA strand breaks and internucleosomal DNA fragmentation .

Molecular Mechanism

At the molecular level, 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride can change. For instance, it has been found to degrade into BHTOOH under specific conditions .

Dosage Effects in Animal Models

The effects of 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride vary with different dosages in animal models. For example, a single intraperitoneal injection of this compound in rats results in a significant increase in nuclear DNA methyl transferase activity in various organs .

Metabolic Pathways

2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride is involved in various metabolic pathways. For instance, it is metabolized by cytochrome P-450’s in mouse liver and lung along three pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ly 231617 typically involves the alkylation of 2,6-di-tert-butylphenol with ethylaminomethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of catalysts and optimized reaction parameters to achieve efficient conversion rates. The final product is purified through crystallization or distillation to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

ly 231617 undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The ethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the ethylaminomethyl group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

ly 231617 has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive to enhance the stability of drug formulations.

    Industry: Utilized in the stabilization of lubricants, fuels, and other industrial products to extend their shelf life and performance.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but with a dimethylaminomethyl group instead of an ethylaminomethyl group.

    2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

    2,6-Di-tert-butylphenol: A simpler structure lacking the aminomethyl substitution.

Uniqueness

ly 231617 is unique due to its specific substitution pattern, which enhances its antioxidant properties and stability compared to other similar compounds. The presence of the ethylaminomethyl group provides additional reactivity and potential for further functionalization in various applications.

Properties

IUPAC Name

2,6-ditert-butyl-4-(ethylaminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWZKGFBUXQFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93811-58-6 (Parent)
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30161759
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141545-89-3
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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